1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-4'-(methylsulfonyl)-
Overview
Description
1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro-4’-(methylsulfonyl)- is a complex organic compound with the molecular formula C13H6Cl6O2S. This compound belongs to the class of polychlorinated biphenyls (PCBs), which are known for their environmental persistence and potential health impacts. It is characterized by the presence of multiple chlorine atoms and a methylsulfonyl group attached to the biphenyl structure.
Preparation Methods
The synthesis of 1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro-4’-(methylsulfonyl)- typically involves the chlorination of biphenyl compounds followed by the introduction of the methylsulfonyl group. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The methylsulfonyl group can be introduced through a nucleophilic substitution reaction using methylsulfonyl chloride under basic conditions .
Chemical Reactions Analysis
1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro-4’-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the methylsulfonyl group.
Scientific Research Applications
1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro-4’-(methylsulfonyl)- has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polychlorinated biphenyls in various chemical reactions and environmental processes.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro-4’-(methylsulfonyl)- involves its interaction with cellular receptors and enzymes. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various gene expression pathways. This interaction can result in the disruption of normal cellular functions and the induction of toxic effects .
Comparison with Similar Compounds
1,1’-Biphenyl, 2,2’,3,4,5,5’-hexachloro-4’-(methylsulfonyl)- can be compared with other polychlorinated biphenyls (PCBs) such as:
2,2’,3,3’,5,5’-Hexachlorobiphenyl: Similar in structure but lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
2,2’,4,4’,5,5’-Hexachlorobiphenyl: Another PCB with a different chlorine substitution pattern, affecting its chemical and biological properties.
2,2’,3,4,4’,5’-Hexachlorobiphenyl: Known for its persistence in the environment and potential health impacts.
Properties
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,5-dichloro-4-methylsulfonylphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl6O2S/c1-22(20,21)10-4-7(14)5(2-8(10)15)6-3-9(16)12(18)13(19)11(6)17/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAPRWPCNHOICN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146271 | |
Record name | 1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-4'-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104086-19-3 | |
Record name | 1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-4'-(methylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104086193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-4'-(methylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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